Structural Elucidation of 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one: A Comprehensive Analytical Guide
Structural Elucidation of 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one: A Comprehensive Analytical Guide
Executive Summary
The structural elucidation of small-molecule heterocyclic scaffolds is a critical phase in drug development and natural product synthesis. 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one (commonly known as 5-nitroisochroman-1-one) is a privileged building block characterized by a benzene ring fused to a δ -lactone, with a strongly electron-withdrawing nitro group at the C-5 position.
This whitepaper provides an in-depth, self-validating analytical framework for the definitive structural elucidation of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) data, we establish a causal link between the molecule's electronic architecture and its spectral physical observables.
Fig 1: Multi-modal analytical workflow for structural elucidation.
Molecular Architecture & Electronic Causality
The isochroman-1-one core is known to exhibit conformational dimorphism, often adopting distinct half-chair conformations of the lactone ring depending on substitution patterns[1]. The introduction of a nitro group ( −NO2 ) at the C-5 position fundamentally alters the molecule's electronic landscape.
Because C-5 is adjacent to the C-4a bridgehead, the nitro group sits in close spatial proximity to the aliphatic C-4 protons. This induces a profound anisotropic deshielding effect, shifting the C-4 protons significantly downfield compared to an unsubstituted isochroman-1-one. Furthermore, the nitro group dictates the splitting pattern of the aromatic region, creating a classic AMX spin system for H-6, H-7, and H-8, while the C-1 carbonyl exerts a strong peri-deshielding effect on H-8.
High-Resolution Mass Spectrometry (HRMS) Profiling
Initial structural confirmation relies on HR-ESI-MS to determine the exact mass and isotopic fidelity of the compound. The molecular formula for 5-nitroisochroman-1-one is C9H7NO4 .
Causality in Ionization: The presence of the lactone carbonyl and the nitro group provides excellent proton-accepting sites, making positive mode Electrospray Ionization (ESI+) highly effective. The formation of sodium adducts ( [M+Na]+ ) is highly favored due to the chelating potential of the lactone oxygen atoms.
Table 1: HR-ESI-MS Data Summary
| Ion Species | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Formula Assignment |
| [M+H]+ | 194.0448 | 194.0451 | 1.5 | C9H8NO4+ |
| [M+Na]+ | 216.0267 | 216.0270 | 1.4 | C9H7NNaO4+ |
Nuclear Magnetic Resonance (NMR) Elucidation Strategy
Differentiating the 5-nitro isomer from other regioisomers (e.g., 6-nitro or 7-nitro) requires mapping the precise connectivity between the aliphatic lactone ring and the aromatic system[2].
1D NMR (1H and 13C)
-
Aliphatic Region: H-3 appears as a triplet (~4.65 ppm) due to the adjacent oxygen atom and coupling with H-4. H-4 appears as a triplet (~3.45 ppm), heavily deshielded by the spatial proximity of the C-5 nitro group.
-
Aromatic Region: H-8 is highly deshielded (~8.25 ppm) due to the peri-carbonyl effect of C-1. H-6 is similarly deshielded (~8.35 ppm) by the ortho-nitro group. H-7 appears as a triplet (~7.65 ppm).
-
Carbon-13: The C-5 resonance (~147.8 ppm) exhibits slight line broadening due to the quadrupolar relaxation of the attached 14N nucleus, a hallmark of nitroaromatic systems. The lactone carbonyl (C-1) resonates distinctly at ~163.5 ppm[3].
2D NMR (COSY & HMBC) Connectivity
The HMBC experiment is the linchpin of this elucidation. A 3JCH correlation from H-4 to C-5 definitively confirms the placement of the nitro group at C-5. If the nitro group were at C-6, this correlation would map to a standard methine carbon rather than a deshielded quaternary carbon. Additionally, 3JCH correlations from H-8 to C-1 and C-4a lock the orientation of the aromatic ring relative to the lactone carbonyl[3].
Fig 2: Key HMBC logic establishing the lactone-arene fusion and C-5 nitro placement.
Table 2: Comprehensive NMR Assignments ( CDCl3 , 400 MHz / 100 MHz)
| Position | 1H δ (ppm), mult, J (Hz) | 13C δ (ppm) | COSY Correlations | HMBC Correlations (H → C) |
| 1 | - | 163.5 | - | - |
| 3 | 4.65, t, 6.0 | 66.8 | H-4 | C-1, C-4, C-4a |
| 4 | 3.45, t, 6.0 | 25.4 | H-3 | C-3, C-4a, C-5, C-8a |
| 4a | - | 134.2 | - | - |
| 5 | - | 147.8 | - | - |
| 6 | 8.35, dd, 8.0, 1.2 | 127.5 | H-7 | C-4a, C-8 |
| 7 | 7.65, t, 8.0 | 129.2 | H-6, H-8 | C-5, C-8a |
| 8 | 8.25, dd, 8.0, 1.2 | 130.1 | H-7 | C-1, C-4a, C-6 |
| 8a | - | 128.5 | - | - |
Experimental Protocols (Self-Validating Systems)
Protocol 1: High-Resolution NMR Acquisition
To ensure data integrity, this protocol utilizes internal referencing and automated line-shape validation.
-
Sample Preparation: Dissolve 15 mg of 5-nitroisochroman-1-one in 0.6 mL of anhydrous CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Instrument Calibration (Self-Validation): Tune and match the probe to the exact resonance frequencies of 1H (400 MHz) and 13C (100 MHz). Execute a 3D gradient shimming protocol. Validation Gate: The system is only ready for acquisition when the TMS peak exhibits a line width at half height ( W1/2 ) of < 1.0 Hz.
-
1D Acquisition:
-
1H NMR: 16 scans, 2s relaxation delay, 30° flip angle.
-
13C NMR: 1024 scans, 2s relaxation delay. Utilize WALTZ-16 power-gated decoupling to maintain Nuclear Overhauser Effect (NOE) enhancement for sensitivity while ensuring complete proton decoupling.
-
-
2D Acquisition:
-
HMBC: Optimize the low-pass J-filter for a long-range coupling constant of nJCH=8 Hz, which perfectly captures the critical 3-bond correlations in the aromatic and lactone systems.
-
Protocol 2: HR-ESI-MS Analysis
-
Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.
-
Calibration & Blanking (Self-Validation): Infuse a sodium formate cluster solution to calibrate the TOF mass analyzer (Target mass accuracy < 2 ppm). Run a blank injection (Methanol + 0.1% Formic Acid) to establish a baseline and definitively rule out source carryover.
-
Acquisition: Inject 2 µL of the sample via flow injection analysis (FIA) at 0.2 mL/min. Set capillary voltage to 3.5 kV and desolvation temperature to 250 °C. Record spectra in the m/z range of 50-1000.
References
-
Conformational dimorphism of isochroman-1-ones in the solid state. ResearchGate. 1
-
Three new isocoumarin derivatives from the mangrove endophytic fungus Penicillium sp. YYSJ-3. Chinese Journal of Natural Medicines. 2
-
CHEMICAL CONSTITUENTS FROM THE CHLOROFORM EXTRACT OF THE STEM OF MAHONIA NEPALENSIS DC., BERBERIDACEAE. Vietnam Journals Online.
-
Asymmetric Synthesis of Isochromanone Derivatives via Trapping Carboxylic Oxonium Ylides and Aldol Cascade. Rsc.org. 3
